

# "effect of excess ammonia on tetraamminecopper(II) complex stability"

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## Compound of Interest

Compound Name: Tetraamminecopper ion

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## Tetraamminecopper(II) Complex Stability Technical Support Center

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of the tetraamminecopper(II) complex, particularly concerning the effects of excess ammonia. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during related experimental work.

## Frequently Asked Questions (FAQs)

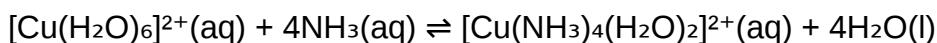
Q1: What is the tetraamminecopper(II) complex and how is it formed?

The tetraamminecopper(II) complex, with the formula  $[\text{Cu}(\text{NH}_3)_4]^{2+}$ , is a coordination compound characterized by its distinct deep blue color.<sup>[1][2]</sup> Its formation is a classic example of a ligand substitution reaction. The process typically starts with the dissolution of a copper(II) salt, like copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ), in water. This forms the pale blue hexaaquacopper(II) ion,  $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ .<sup>[3][4]</sup>

Upon the initial addition of a small amount of aqueous ammonia, a light blue precipitate of copper(II) hydroxide,  $\text{Cu}(\text{OH})_2$ , is formed because ammonia acts as a base.<sup>[3][4][5][6]</sup> When excess ammonia is added, this precipitate dissolves. The ammonia molecules, acting as ligands, displace the water and hydroxide ligands to form the stable, deep blue tetraamminecopper(II) complex ion.<sup>[3][4][5][6]</sup>

Q2: What is the specific role of excess ammonia in the stability of the complex?

The formation of the tetraamminecopper(II) complex is a reversible equilibrium reaction.[1][7]



According to Le Chatelier's principle, adding a reactant in excess shifts the equilibrium position to favor the products.[8][9] Therefore, adding an excess of ammonia increases the concentration of the  $\text{NH}_3$  reactant, driving the reaction to the right and promoting the formation of the deep blue tetraamminecopper(II) complex.[8][10] A sufficient excess of ammonia is crucial to ensure the complete formation of the complex and maintain its stability in solution.[3][11]

Q3: Can other ligands displace the ammonia in the tetraamminecopper(II) complex?

Yes. The tetraamminecopper(II) complex is considered labile, which means its ligands can be exchanged rapidly.[3] A stronger ligand can displace a weaker one in a complex.[12] For instance, ethylenediaminetetraacetic acid (EDTA) forms a more stable complex with copper(II) ( $\log K \approx 18.8$ ) than ammonia does ( $\log K \approx 13.1$ ) and can therefore displace the ammonia ligands, resulting in a color change from deep blue to sky blue.[13]

## Troubleshooting Guide

Problem 1: During synthesis, a light blue precipitate forms and does not dissolve.

- Cause: Insufficient ammonia has been added. The initial reaction between the hydrated copper(II) ion and a limited amount of ammonia forms an insoluble copper(II) hydroxide precipitate.[3][4][10]
- Solution: Continue to add concentrated ammonia solution slowly while stirring. The precipitate should dissolve as the ammonia concentration increases, leading to the formation of the soluble, deep blue tetraamminecopper(II) complex.[3][6][14]

Problem 2: The deep blue solution of the complex reverts to a pale blue color over time.

- Cause: The complex is decomposing due to a decrease in the concentration of free ammonia in the solution.[11] This shifts the equilibrium back to the left, favoring the formation

of the pale blue hexaaquacopper(II) ion.[9][11] This can happen if the ammonia evaporates from an open container or is neutralized.

- Solution: To maintain the complex, ensure the solution is stored in a closed container to prevent ammonia loss. If the color has already faded, adding more concentrated ammonia can often restore the deep blue color by shifting the equilibrium back towards the complex.

Problem 3: Adding an acidic solution to the deep blue complex causes it to turn pale blue.

- Cause: Acids neutralize the ammonia (a base) in the solution. This removes  $\text{NH}_3$  from the equilibrium, causing a shift to the left according to Le Chatelier's principle.[9][10] The tetraammine complex breaks down, and the pale blue hexaaquacopper(II) ion reforms.[9]
- Solution: This is an expected chemical reaction demonstrating the reversibility of the complex formation. To reform the complex, the acid must first be neutralized, and then excess ammonia must be added.

## Quantitative Data

The stability of the tetraamminecopper(II) complex is described by its formation constant ( $K_f$ ), also known as the stability constant. The formation occurs in a stepwise manner, with each ammonia ligand addition having its own equilibrium constant.[15][16]

Stepwise Reaction	Stepwise Formation Constant (K)	Log K
$[\text{Cu}(\text{H}_2\text{O})_6]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{NH}_3)(\text{H}_2\text{O})_5]^{2+} + \text{H}_2\text{O}$	$K_1 = 1.9 \times 10^4$	4.28
$[\text{Cu}(\text{NH}_3)(\text{H}_2\text{O})_5]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{NH}_3)_2(\text{H}_2\text{O})_4]^{2+} + \text{H}_2\text{O}$	$K_2 = 3.9 \times 10^3$	3.59
$[\text{Cu}(\text{NH}_3)_2(\text{H}_2\text{O})_4]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{NH}_3)_3(\text{H}_2\text{O})_3]^{2+} + \text{H}_2\text{O}$	$K_3 = 1.0 \times 10^3$	3.00
$[\text{Cu}(\text{NH}_3)_3(\text{H}_2\text{O})_3]^{2+} + \text{NH}_3 \rightleftharpoons [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+} + \text{H}_2\text{O}$	$K_4 = 1.5 \times 10^2$	2.18
Overall: $[\text{Cu}(\text{H}_2\text{O})_6]^{2+} + 4\text{NH}_3 \rightleftharpoons [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+} + 4\text{H}_2\text{O}$	$K_f \text{ (Overall)} = K_1 \cdot K_2 \cdot K_3 \cdot K_4 \approx 1.1 \times 10^{13}$	13.05

Data adapted from Chemistry LibreTexts. Note that values can vary slightly between sources.

[13][16] A large overall formation constant ( $K_f$ ) indicates that the tetraamminecopper(II) complex is very stable in the presence of sufficient ammonia.[13]

## Experimental Protocols

### Synthesis of Tetraamminecopper(II) Sulfate Monohydrate ( $[\text{Cu}(\text{NH}_3)_4]\text{SO}_4 \cdot \text{H}_2\text{O}$ )

This protocol outlines the synthesis of the crystalline salt of the tetraamminecopper(II) complex.

#### Materials:

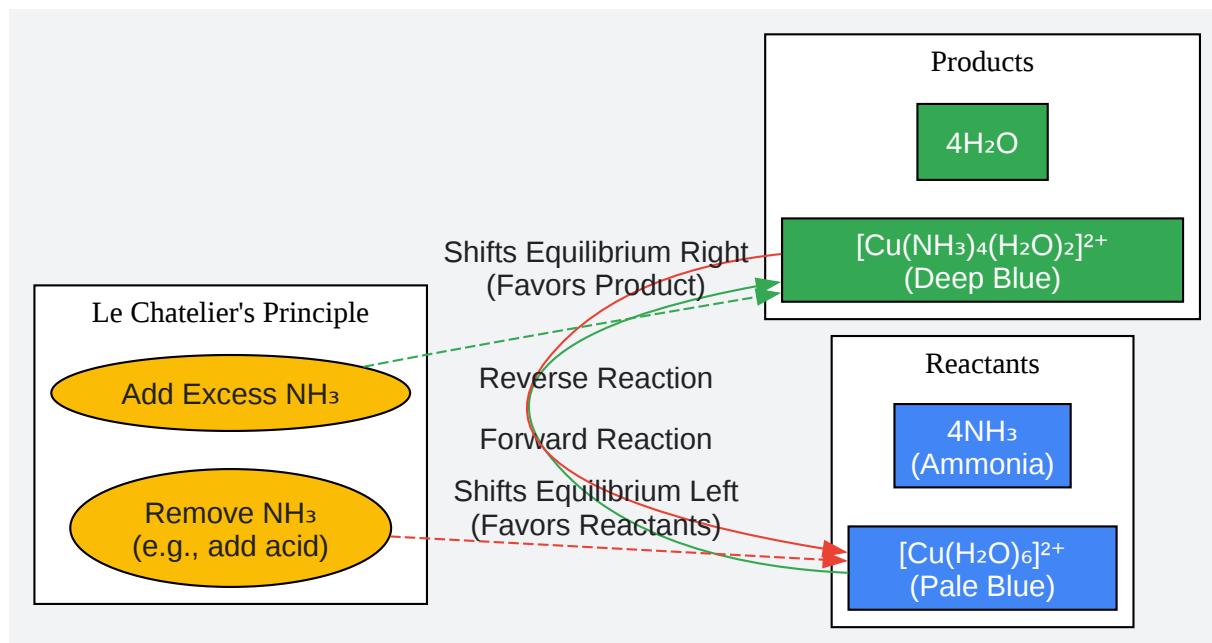
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Concentrated aqueous ammonia (handle in a fume hood)[12]
- Ethanol (95%)
- Distilled water
- Beakers, graduated cylinders, stirring rod

- Ice-water bath
- Vacuum filtration setup (Buchner funnel, filter paper, flask)

**Procedure:**

- Dissolve Copper Salt: Weigh approximately 3.0 g of copper(II) sulfate pentahydrate and place it into a 150 mL beaker. Add 10-15 mL of distilled water and stir until the solid is completely dissolved.[17]
- Form the Complex (in a fume hood): Slowly and with constant stirring, add 5-6 mL of concentrated aqueous ammonia to the copper sulfate solution.[18] Initially, a light blue precipitate of copper(II) hydroxide will form, which will then dissolve upon addition of the excess ammonia to yield a deep, royal blue solution.[3][14]
- Precipitate the Product: To decrease the solubility of the complex salt, add approximately 25 mL of 95% ethanol to the solution while stirring.[17] A precipitate of fine, deep blue crystals of  $[\text{Cu}(\text{NH}_3)_4]\text{SO}_4 \cdot \text{H}_2\text{O}$  should form.[17]
- Crystallization: Place the reaction beaker in an ice-water bath for at least 10-15 minutes to maximize crystal formation and settlement.[17][18]
- Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[18]
- Wash Crystals: While the crystals are in the funnel, wash them with a small amount of cold ethanol to remove any soluble impurities.[18]
- Dry Crystals: Leave the aspirator on to pull air through the funnel, which will help to dry the solid product.[18] The final product should be a fine, crystalline powder.

## Visualizations

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Caption: Equilibrium of Tetraamminecopper(II) Formation.

Caption: Troubleshooting Workflow for Complex Instability.

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